4-Butylbenzene-1,2-diamine
Overview
Description
4-Butylbenzene-1,2-diamine is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene, featuring two amine groups (-NH2) attached to the first and second carbon atoms of the benzene ring, and a butyl group (-C4H9) attached to the fourth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It has been used as a component in the synthesis of fluorescent probes for copper ions , suggesting that it may interact with metal ions in biological systems.
Mode of Action
It is known that the two nitrogen atoms in the n-butylbenzene-1,2-diamine play crucial roles for the photoelectron transfer . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Result of Action
In the context of its use in fluorescent probes, it has been shown to enhance fluorescence when coordinating with copper ions .
Action Environment
It’s worth noting that the compound’s fluorescence enhancement properties have been observed in aqueous media , suggesting that the compound’s action may be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
4-Butylbenzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with copper ions (Cu2+), forming complexes that can be used as fluorescent probes for imaging in living cells . The nature of these interactions involves coordination with the metal ion, leading to fluorescence enhancement. Additionally, this compound may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways by acting as a fluorescent probe for copper ions, which are essential cofactors in many enzymatic reactions . This compound can affect gene expression and cellular metabolism by altering the availability of copper ions, which in turn can impact the activity of copper-dependent enzymes. Furthermore, this compound may affect cellular processes such as oxidative stress response and apoptosis through its interactions with metal ions.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. The compound’s ability to coordinate with copper ions is a key aspect of its mechanism of action . This coordination can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins that require copper as a cofactor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of its interactions with metal ions and the resulting impact on enzymatic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, including disruption of metal ion homeostasis and oxidative stress.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic amines. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. Additionally, this compound may influence the activity of enzymes involved in the biosynthesis and degradation of other aromatic compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. The compound’s hydrophobic nature allows it to readily cross cell membranes, facilitating its distribution within various cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound may be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular function. Localization to these compartments can enhance the compound’s interactions with specific enzymes and other biomolecules, modulating its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylbenzene-1,2-diamine typically involves the following steps:
Nitration of 4-Butylbenzene: The starting material, 4-butylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 4-butyl-1,2-dinitrobenzene.
Reduction of 4-Butyl-1,2-dinitrobenzene: The dinitro compound is then reduced to this compound using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Butylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amine groups direct incoming electrophiles to the ortho and para positions relative to the amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: More reduced amine derivatives.
Substitution Products: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Butylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
4-Methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a butyl group.
4-Ethylbenzene-1,2-diamine: Similar structure but with an ethyl group instead of a butyl group.
4-Propylbenzene-1,2-diamine: Similar structure but with a propyl group instead of a butyl group.
Uniqueness: 4-Butylbenzene-1,2-diamine is unique due to the presence of the butyl group, which can influence its chemical reactivity, solubility, and interaction with biological targets. The longer alkyl chain may enhance hydrophobic interactions, potentially leading to different biological activities compared to its shorter-chain analogs.
Properties
IUPAC Name |
4-butylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEGHHLKDKIWKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063120 | |
Record name | 1,2-Benzenediamine, 4-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.000174 [mmHg] | |
Record name | 4-Butyl-1,2-benzenediamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3281 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3663-23-8 | |
Record name | 4-Butyl-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3663-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butyl-1,2-benzenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediamine, 4-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenediamine, 4-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-BUTYL-O-PHENYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4GA1B83X0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-BUTYL-1,2-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6269 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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